Methyl 2-aminonicotinate
Overview
Description
Synthesis Analysis
The synthesis of methyl 2-aminonicotinate involves several steps, including methoxylation, esterification, and hydrogenation under specific conditions. Jeges et al. (2011) reported the first synthesis using microwave and flow reaction technologies, highlighting the importance of microwave-induced regioselective methoxylation and microfluidic hydrogenation for improved regioselectivity and purity (Jeges et al., 2011). Additionally, Quevedo et al. (2009) described a microwave-assisted synthesis approach by reacting 2-chloronicotinic acid with amines under optimized conditions (Quevedo et al., 2009).
Molecular Structure Analysis
The molecular structure of methyl 2-aminonicotinate has been characterized using various spectroscopic techniques. Nayak and Dogra (2005) explored its spectral characteristics, demonstrating how solvent and acid-base concentration affect its spectral properties (Nayak & Dogra, 2005). The absence of amine-imine equilibrium in both ground and excited states was noted, providing insights into its chemical stability and reactivity.
Chemical Reactions and Properties
Methyl 2-aminonicotinate undergoes various chemical reactions, offering a pathway to synthesize a wide range of compounds. For instance, its reactivity with isophthaloyl dichloride leads to the formation of trimeric and tetrameric imide-based macrocyclic esters, showcasing its utility in creating complex molecular structures (Mocilac & Gallagher, 2013).
Scientific Research Applications
“Methyl 2-aminonicotinate” is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . It’s a white to almost white powder with a molecular formula of C7H8N2O2 . It has a melting point of 82.0 to 86.0 °C and is soluble in methanol .
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Heterocyclic Building Blocks : Methyl 2-aminonicotinate is used as a heterocyclic building block in the synthesis of various organic compounds . This application is common in the field of organic chemistry. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
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Fungicide : Aminopyrifen, a novel 2-aminonicotinate fungicide, has shown high antifungal activity mainly against Ascomycetes and its related anamorphic fungi . This application is in the field of agricultural science. The fungicide is applied to crops to protect them from fungal diseases . The results have shown that it is effective in controlling these fungi, with EC50 values ranging from 0.0039-0.23 mg/L under in vitro conditions and 1.2-12 mg/L under pot conditions .
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Synthesis of Novel Compounds : Methyl 2-aminonicotinate can be used as a building block in the synthesis of novel compounds . This application is common in the field of organic chemistry. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
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Antifungal Agent : Aminopyrifen, a novel 2-aminonicotinate fungicide, has shown high antifungal activity mainly against Ascomycetes and its related anamorphic fungi . This application is in the field of agricultural science. The fungicide is applied to crops to protect them from fungal diseases . The results have shown that it is effective in controlling these fungi, with EC50 values ranging from 0.0039-0.23 mg/L under in vitro conditions and 1.2-12 mg/L under pot conditions .
Safety And Hazards
properties
IUPAC Name |
methyl 2-aminopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZDEODTCXHCRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325994 | |
Record name | Methyl 2-aminonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminonicotinate | |
CAS RN |
14667-47-1 | |
Record name | 14667-47-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-aminonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-aminopyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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